2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C6H3ClF2N2O2. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with difluoromethylating agents under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.
Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the pyrimidine ring with aromatic boronic acids.
Scientific Research Applications
2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antiviral properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a fluorine atom instead of a difluoromethyl group.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design .
Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-6-10-1-2(5(12)13)3(11-6)4(8)9/h1,4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKAETLDPYYHPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697214 |
Source
|
Record name | 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260827-00-6 |
Source
|
Record name | 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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